molecular formula C19H17NO3S B2740855 Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-58-0

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2740855
CAS No.: 441290-58-0
M. Wt: 339.41
InChI Key: FLZTZXJVQYKHQN-UHFFFAOYSA-N
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Description

“Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of substituted benzo[b]thiophen derivatives, including the process of creating carboxamides and their subsequent transformation into various compounds, have been extensively studied. For instance, Sedlák et al. (2008) described the preparation of a series of carboxamides through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, leading to the creation of compounds with potential chemical and pharmacological applications (Sedlák et al., 2008).

Biological Activities

The exploration of biological activities of thiophene derivatives has been a significant area of research. For example, Kausar et al. (2021) investigated thiophene-2-carboxamide Schiff base derivatives of benzohydrazide for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets for treating Alzheimer's disease. Their study identified compounds with high inhibitory activity, providing insights into the design of new therapeutic agents (Kausar et al., 2021).

Chemical Transformations and Reactions

Giri et al. (2007) demonstrated the palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, showcasing the potential of these reactions in modifying the structure of benzoic acids and aliphatic acids for various applications. This study highlights the versatility of C-H activation/C-C coupling sequences in chemical synthesis (Giri et al., 2007).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates . This suggests that the research and development of thiophene derivatives, including “Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate”, is a promising field with potential for future breakthroughs.

Properties

IUPAC Name

methyl 3-(3-phenylpropanoylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-23-19(22)18-17(14-9-5-6-10-15(14)24-18)20-16(21)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZTZXJVQYKHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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